Cas no 25826-33-9 (Acetamide,N,N'-(2-amino-1,4-phenylene)bis-)

Acetamide,N,N'-(2-amino-1,4-phenylene)bis- structure
25826-33-9 structure
Product Name:Acetamide,N,N'-(2-amino-1,4-phenylene)bis-
CAS No:25826-33-9
MF:C10H13N3O2
MW:207.229121923447
CID:269833
PubChem ID:4453173
Update Time:2025-04-19

Acetamide,N,N'-(2-amino-1,4-phenylene)bis- Chemical and Physical Properties

Names and Identifiers

    • Acetamide,N,N'-(2-amino-1,4-phenylene)bis-
    • N-(4-acetamido-3-aminophenyl)acetamide
    • 1,2,4-triaminobenzene N1,N4-diacetate
    • 2,5-di(acetylamino)aniline
    • 2,5-diacetamidoaniline
    • 2.5-Bis-acetamino-anilin
    • Acetamide,N,N'-(2-amino-p-phenylene)bis
    • N,N'-(2-Amino-1,4-phenylene)diacetamide
    • N,N'-(2-Amino-p-phenylen)-bis-acetamid
    • N,N'-(2-amino-p-phenylene)-bis-acetamide
    • N,N'-(2-Amino-p-phenylene)diacetamide
    • N1,N4-diacetyl-1,2,4-triaminobenzene
    • SCHEMBL11027199
    • Acetamide, N,N'-(2-amino-p-phenylene)bis-
    • 25826-33-9
    • DTXSID50948721
    • N,N'-(2-Amino-1,4-phenylene)diethanimidic acid
    • Inchi: 1S/C10H13N3O2/c1-6(14)12-8-3-4-10(9(11)5-8)13-7(2)15/h3-5H,11H2,1-2H3,(H,12,14)(H,13,15)
    • InChI Key: ZMESXCXVCYILSM-UHFFFAOYSA-N
    • SMILES: O=C(C)NC1C=CC(=CC=1N)NC(C)=O

Computed Properties

  • Exact Mass: 207.10100
  • Monoisotopic Mass: 207.100776666g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 84.2Ų

Experimental Properties

  • PSA: 91.20000
  • LogP: 3.06580
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